(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSMEPEGIXSAQ-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353531 | |
| Record name | (5E)-5-[(3-Hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74920-46-0 | |
| Record name | (5E)-5-[(3-Hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization
- Starting materials: 3-hydroxybenzaldehyde and thiosemicarbazide or thiourea.
- Reaction type: Knoevenagel-type condensation between the aldehyde group and the active methylene group of the thiosemicarbazide, followed by intramolecular cyclization.
- Solvent: Ethanol or other polar protic solvents are commonly used.
- Catalyst: Acidic catalysts such as hydrochloric acid (HCl) or acetic acid are employed to promote condensation and ring closure.
- Conditions: Refluxing the reaction mixture for 1–3 hours is typical to ensure complete conversion.
- Work-up: The product is isolated by filtration or extraction, followed by recrystallization from solvents like ethanol or dimethylformamide (DMF) to enhance purity.
This method is analogous to the synthesis of related 2-thioxoimidazolidin-4-one derivatives, where the aldehyde component determines the substitution pattern on the benzylidene moiety.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes and Effects |
|---|---|---|
| Solvent | Ethanol, DMF, or ethanol-acetic acid mixture | Ethanol is preferred for solubility and reaction rate; DMF used for recrystallization and purity enhancement |
| Catalyst | HCl (acidic), acetic acid | Acid catalysis promotes condensation and cyclization |
| Temperature | Reflux (78–100 °C depending on solvent) | Reflux ensures sufficient energy for ring closure |
| Reaction time | 1–3 hours | Longer times improve yield but may increase byproducts |
| Purification | Recrystallization from DMF or ethanol | Enhances crystallinity and removes impurities |
Mechanistic Insights
- The aldehyde carbonyl carbon undergoes nucleophilic attack by the thiosemicarbazide nitrogen, forming a Schiff base intermediate.
- Subsequent intramolecular cyclization occurs via nucleophilic attack of the thiol sulfur on the imine carbon, forming the thioxoimidazolidinone ring.
- The exocyclic double bond (C=C) between the imidazolidinone ring and the benzylidene substituent adopts the (5E) configuration, confirmed by spectroscopic methods.
Alternative Synthetic Routes
While the condensation-cyclization method is predominant, alternative approaches include:
- Cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in DMF-acetic acid mixtures , followed by reaction with 3-hydroxybenzaldehyde to introduce the benzylidene substituent.
- Direct alkylation or substitution reactions on preformed 2-thioxoimidazolidin-4-one cores to introduce the 3-hydroxybenzylidene moiety, though less common due to lower selectivity and yields.
Reaction Monitoring and Characterization
- Infrared (IR) Spectroscopy: Characteristic absorption bands include the thione (C=S) stretch around 1200–1250 cm⁻¹ and the imidazolidinone carbonyl (C=O) stretch near 1650–1700 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): The benzylidene methine proton appears around δ 8.5 ppm in ¹H NMR; aromatic protons resonate between δ 6.5–8.0 ppm. The hydroxy proton is typically observed as a singlet around δ 9–10 ppm depending on solvent.
- Mass Spectrometry (MS): Confirms molecular weight (220.25 g/mol) consistent with the molecular formula C10H8N2O2S.
- X-ray Crystallography: Used to confirm the (5E) stereochemistry of the benzylidene double bond and the overall molecular conformation.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3-Hydroxybenzaldehyde + Thiourea | Ethanol | HCl (acidic) | Reflux | 2 hours | 70–85 | Standard condensation-cyclization |
| 2 | Thiosemicarbazide + Chloroacetic acid + 3-Hydroxybenzaldehyde | DMF + Acetic acid | Sodium acetate | Reflux | 1.5–3 hours | 65–80 | Cyclocondensation followed by condensation |
| 3 | Preformed 2-thioxoimidazolidin-4-one + 3-Hydroxybenzyl halide | DMF or THF | Base (K2CO3) | RT to 60°C | 4–6 hours | 50–65 | Alkylation approach, lower yield |
Research Findings and Notes
- The reaction yield and purity are highly dependent on solvent choice and catalyst concentration.
- Acidic conditions favor the formation of the desired imidazolidinone ring and suppress side reactions.
- Recrystallization from DMF-acetic acid mixtures improves product crystallinity and purity.
- The thione group (C=S) is reactive and can undergo oxidation or nucleophilic substitution, which must be controlled during synthesis and storage.
- The hydroxy group on the phenyl ring can participate in further functionalization, such as esterification or azo coupling, expanding the compound’s chemical versatility.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The sulfanylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted imidazolidinone derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibits significant anticancer properties. A study published in ACS Omega highlighted its potential against various cancer cell lines, showing notable growth inhibition percentages:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HCT-116 | 56.4 |
These results suggest that the compound could serve as a lead for developing new anticancer agents, particularly due to its structural similarity to other effective compounds in this category .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A case study assessed its efficacy against multidrug-resistant bacteria, demonstrating significant antibacterial effects with minimal inhibitory concentrations (MICs) comparable to established antibiotics. The results indicated that it could be a promising candidate for treating infections caused by resistant strains .
Synthesis of Hybrid Compounds
The compound serves as a versatile building block in the synthesis of hybrid molecules with enhanced biological activity. For instance, researchers have utilized it to create novel sulfonamide derivatives that combine the imidazolidinone structure with various pharmacophores, leading to compounds with improved therapeutic profiles .
Drug Development
Due to its unique structure, this compound is being explored in drug design efforts aimed at developing new classes of drugs targeting specific biological pathways involved in cancer and infectious diseases.
Case Study 1: Anticancer Evaluation
In a recent investigation, researchers synthesized derivatives based on this compound and evaluated their anticancer activities against multiple cell lines. The study concluded that modifications to the imidazolidinone core could significantly enhance cytotoxicity, making it a valuable scaffold for further drug development .
Case Study 2: Antimicrobial Efficacy
Another study focused on the compound's antimicrobial properties against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The sulfanylidene group can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Imidazolidinone vs. Thiazolidinone Derivatives
- Thiazolidinone analogs (e.g., (5S)-5-methyl-3-phenyl-2-sulfanylidenethiazolidin-4-one) replace the imidazolidinone’s nitrogen with sulfur in the heterocyclic ring. This substitution alters electronic properties and bioactivity. Thiazolidinones are noted for antifungal activity and inhibition of HCV-RNA polymerase .
- Imidazolidinone derivatives, including the target compound, may exhibit distinct binding affinities due to differences in ring electronegativity and hydrogen-bonding capacity.
Substituent Variations on the Benzylidene Group
The benzylidene moiety’s substituents significantly impact physicochemical and biological properties:
Additional Substituents on the Core Ring
Computational and Structural Insights
- Electronic Effects : Chlorine and methoxy substituents increase electron-withdrawing and donating effects, respectively, altering reactivity and binding .
- Stereochemical Considerations : The (5E) configuration in the target compound ensures a planar benzylidene group, optimizing π-orbital overlap for bioactivity. Chiral analogs (e.g., (5S)-5-hydroxy derivatives ) may exhibit enantiomer-specific interactions.
Biological Activity
The compound (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one , identified by CAS number 74920-46-0 , is a member of a class of compounds known for their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.
- Molecular Formula : C10H8N2O2S
- Molecular Weight : 224.25 g/mol
- Structure : The compound features a phenolic group, which is often associated with antioxidant activity, and an imidazolidinone core that may contribute to its biological effects.
Antioxidant Activity
Research has shown that phenolic compounds can exhibit significant antioxidant properties. The hydroxyl group in the 3-hydroxyphenyl moiety of this compound contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Antimicrobial Properties
Studies indicate that compounds with similar structures possess antimicrobial activity against various bacterial strains. The presence of sulfur in the imidazolidinone structure may enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes.
Anticancer Potential
Emerging evidence suggests that this compound may exhibit anticancer properties. For instance, derivatives of imidazolidinones have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable, particularly against enzymes involved in inflammatory processes. Inhibiting these enzymes can lead to reduced inflammation and associated diseases, such as arthritis or cardiovascular conditions.
In Vitro Studies
- Antioxidant Assays : In vitro studies demonstrated that this compound showed a significant reduction in oxidative stress markers in human cell lines exposed to oxidative agents.
- Antimicrobial Testing : The compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) determined through standard broth dilution methods.
- Cytotoxicity Tests : Using MTT assays, the cytotoxic effects of the compound were evaluated on various cancer cell lines, revealing IC50 values suggesting moderate to high potency against specific tumor types.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one?
- Methodology : Utilize condensation reactions between substituted benzaldehyde derivatives and thiohydantoin precursors. For example, describes similar syntheses using ethanol or methanol as solvents with catalysts like K₂CO₃ or ZnCl₂ under reflux (60–80°C, 9–13 hours). Optimize reaction conditions by varying substituents on the phenyl ring (e.g., hydroxy groups) to improve yields (77–89% reported for analogous compounds) .
- Challenges : Monitor reaction progress via TLC to avoid over-oxidation of the thione group. Purification may require column chromatography with ethyl acetate/hexane gradients.
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : and highlight the use of single-crystal X-ray diffraction to resolve E/Z isomerism and confirm the (5E) configuration in related thiazolidinone derivatives .
- Spectroscopy : Combine ¹H/¹³C NMR (to verify aromatic and imidazolidinone protons), FT-IR (C=O stretch ~1700 cm⁻¹; C=S ~1250 cm⁻¹), and HRMS (exact mass ±5 ppm) .
Q. What are the solubility properties and formulation strategies for in vitro assays?
- Data : reports DMSO solubility (66–125 mg/mL, 200.5–379.7 mM) for structurally similar compounds. Prepare stock solutions in DMSO, then dilute with PBS or cell culture media (final DMSO ≤0.1% to avoid cytotoxicity) .
- Formulation : For in vivo studies, use oral suspensions with 1% carboxymethyl cellulose (CMC) or injectable formulations with cyclodextrin-based carriers to enhance bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to differentiate specific inhibition from nonspecific toxicity.
- Off-target screening : Use kinase/phosphatase panels ( notes enzyme inhibition in rhodanine derivatives) and compare with cytotoxicity assays (MTT/XTT) .
- Structural analogs : Modify the 3-hydroxyphenyl or thione groups (e.g., halogenation, ) to isolate pharmacophores responsible for activity .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., tyrosine kinases, ). Validate with molecular dynamics simulations (100 ns trajectories) .
- QSAR modeling : Train models on analogs (e.g., ’s iodophenyl variant) using descriptors like LogP, tPSA, and Hammett constants .
Q. How can environmental fate and ecotoxicological risks be assessed for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
